2,5-Di-tert-butylphenol

Physicochemical Properties Thermal Stability Solid-State Formulation

This hindered phenolic antioxidant features a uniquely high melting point (141–142 °C), ensuring solid-phase dispersion during high-temperature polymer compounding—unlike the low-melting 2,6-isomer (34–37 °C). Its distinct 2,5-substitution pattern enables regioselective derivatization inaccessible from common isomers, supporting novel antioxidant and pharmaceutical intermediate synthesis. Suitable for engineering thermoplastics, industrial lubricants, and fine chemicals. Confirm batch availability and custom synthesis options for your application.

Molecular Formula C14H22O
Molecular Weight 206.32 g/mol
CAS No. 5875-45-6
Cat. No. B187667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Di-tert-butylphenol
CAS5875-45-6
Molecular FormulaC14H22O
Molecular Weight206.32 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)O
InChIInChI=1S/C14H22O/c1-13(2,3)10-7-8-11(12(15)9-10)14(4,5)6/h7-9,15H,1-6H3
InChIKeyKDBZVULQVCUNNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Di-tert-butylphenol (CAS 5875-45-6): Comparative Physicochemical and Functional Profile for Procurement Decision-Making


2,5-Di-tert-butylphenol (CAS 5875-45-6) is a member of the di-tert-butylphenol class of hindered phenolic antioxidants, characterized by two bulky tert-butyl groups positioned at the 2- and 5- positions of the phenol ring [1]. This specific substitution pattern confers a unique set of physicochemical properties, most notably a significantly higher melting point (141.1-142.2 °C) compared to its positional isomers, which directly impacts its utility in high-temperature applications [2]. As a primary antioxidant, its mechanism involves hydrogen atom donation from the phenolic hydroxyl group to neutralize peroxyl radicals, thereby mitigating oxidative degradation in materials such as polymers and lubricants [3].

The Peril of Isomer Interchange: Why 2,5-Di-tert-butylphenol Cannot Be Casually Replaced by 2,4- or 2,6-Di-tert-butylphenol


Direct substitution of one di-tert-butylphenol isomer for another is often technically unsound. The specific ring position of the tert-butyl groups dramatically alters key properties including melting point, solubility, and reactivity in downstream chemical transformations. For example, a switch from 2,5-di-tert-butylphenol (mp 141-142 °C) to the widely used 2,6-isomer (mp 34-37 °C) would compromise the thermal and mechanical integrity of any solid-state formulation or high-temperature process relying on the former's higher melting point [1]. Furthermore, their behavior in electrophilic aromatic substitution reactions, such as sulfonation, is distinct and can lead to different product distributions and side reactions, as demonstrated by studies on their sulfonation mechanisms [2]. The quantitative evidence below clarifies these critical points of differentiation.

Quantitative Differentiation of 2,5-Di-tert-butylphenol: Evidence-Based Comparison with Closest Analogs


Melting Point: A Decisive Thermal Stability and Processing Differentiator

The melting point of 2,5-di-tert-butylphenol is 141.1-142.2 °C, which is significantly higher than that of its most common isomer, 2,6-di-tert-butylphenol (34-37 °C) [1]. This represents a more than 100 °C increase in thermal stability, directly impacting its suitability for high-temperature applications or processes where the compound must remain in a solid state. This is also substantially higher than other di-tert-butyl isomers like 2,4- (53-56 °C) and 3,5-di-tert-butylphenol (87-89 °C) .

Physicochemical Properties Thermal Stability Solid-State Formulation

Regioselective Reactivity in Electrophilic Aromatic Substitution

In a comparative sulfonation study, the reaction pathways and product distributions for 2,5-di-tert-butylphenol differ notably from those of its isomers. While 2,6-di-tert-butylphenol undergoes a rapid 1,3-tert-butyl shift followed by protiode-t-butylation and sulfodeprotonation, the 2,5-isomer's reaction mechanism and stability of intermediates are distinct, as the study's analysis of product compositions and proposed mechanisms (sulphodeprotonation, protiode-t-butylation, isomerization) varied based on the substrate's substitution pattern [1]. This indicates that 2,5-di-tert-butylphenol offers a unique regiochemical landscape for further functionalization compared to other isomers.

Chemical Synthesis Derivatization Reaction Selectivity

Safety and Handling Profile: Differentiated Hazard Classification

The Globally Harmonized System (GHS) classification for 2,5-di-tert-butylphenol includes specific hazard statements that may differ from its isomers. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335), with an additional chronic aquatic hazard (H413) [1]. In contrast, 2,6-di-tert-butylphenol is often classified with acute toxicity (H302) and aquatic chronic (H411) hazards, while 2,4-di-tert-butylphenol is also associated with H302 and H411 . The presence of an acute oral toxicity hazard (H302) for the 2,4- and 2,6-isomers, which is not highlighted for 2,5-di-tert-butylphenol in the same primary hazard statements, suggests a potentially different toxicological profile that may influence risk assessment and handling procedures in an industrial setting.

Safety Data Regulatory Compliance Hazard Assessment

High-Value Application Scenarios for 2,5-Di-tert-butylphenol Based on Its Differential Profile


High-Temperature Polymer Processing and Stabilization

2,5-Di-tert-butylphenol's high melting point (141-142 °C) makes it an excellent candidate as a solid-state antioxidant additive in polymer formulations that undergo high-temperature compounding or extrusion processes, such as those for engineering thermoplastics [1]. Unlike lower-melting isomers like 2,6-di-tert-butylphenol, it will not melt prematurely and cause processing issues like screw slippage or non-uniform dispersion. This ensures the antioxidant remains homogenously distributed as a solid phase until it melts and activates to protect the polymer matrix from thermal-oxidative degradation during service life.

Precursor for Regioselective Synthesis of Specialty Chemicals

The distinct reactivity profile of 2,5-di-tert-butylphenol in electrophilic substitution reactions, such as sulfonation, as documented by Lambrechts et al. (1985) [2], positions it as a valuable starting material for synthesizing derivatives where specific regiochemistry is required. Researchers can exploit its unique substitution pattern to access molecular architectures that are difficult or impossible to obtain efficiently from the more common 2,6- or 2,4-di-tert-butylphenol isomers, enabling the development of novel antioxidants, pharmaceutical intermediates, or other fine chemicals with tailored properties.

Industrial Lubricant and Fuel Additive Development

The combination of high thermal stability and a distinct GHS hazard profile (lacking an acute oral toxicity warning, H302) makes 2,5-di-tert-butylphenol an attractive candidate for formulating additives in industrial lubricants, fuels, and other petrochemical products [3]. The higher melting point suggests lower volatility, which is beneficial for high-temperature engine or machinery applications. Furthermore, the specific safety classification may offer advantages in the product registration and regulatory compliance process for new additive formulations compared to isomers with more stringent hazard warnings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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